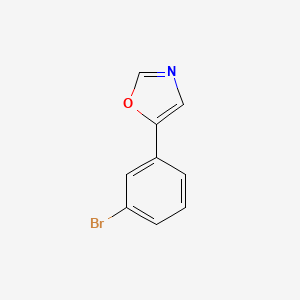

5-(3-Bromophenyl)-1,3-oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYZQMXSOVOSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383785 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

243455-57-4 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathway of 5-(3-Bromophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 5-(3-Bromophenyl)-1,3-oxazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and estimated based on data from closely related analogs and supplier information.

Table 1: Summary of Physicochemical Data for this compound and Related Compounds

| Property | This compound | 5-(3-Bromophenyl)isoxazole (Isomer) | 5-(3-Bromophenyl)-3-phenylisoxazole (Analog) |

| CAS Number | 243455-57-4[1] | 7064-33-7[2] | Not applicable |

| Molecular Formula | C₉H₆BrNO[1] | C₉H₆BrNO[2] | C₁₅H₁₀BrNO |

| Molecular Weight | 224.05 g/mol [3] | 224.06 g/mol [2] | 300.15 g/mol |

| Melting Point | Data not available | 66 °C[2] | 178-180 °C[4] |

| Boiling Point | Data not available | 320.7 °C[2] | Data not available |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Data not available | Data not available |

| Predicted pKa | Data not available | ~6.6 | Data not available |

| Predicted logP | Data not available | ~2.6 | Data not available |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 5-aryl-1,3-oxazoles is the Van Leusen oxazole synthesis.[5][6][7] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Experimental Protocol: Van Leusen Synthesis of this compound

This protocol is a generalized procedure based on established Van Leusen reactions for the synthesis of 5-aryl-1,3-oxazoles.[5][6][7]

Materials:

-

3-Bromobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Methanol (MeOH) or another suitable solvent

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromobenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (1.0-1.2 equivalents) in methanol.

-

Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Activity and Signaling Pathways

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10][11]

While no specific biological studies on this compound have been identified, related isoxazole and oxadiazole structures have been investigated as potential inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] The p38 MAPK pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic target for various inflammatory diseases.[12][13]

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including stress and inflammatory cytokines. This leads to the activation of a series of upstream kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further investigation in drug discovery and materials science. While experimental data on its specific physicochemical properties are sparse, established synthetic methodologies like the Van Leusen reaction provide a clear path for its preparation. The structural similarity of its core to known bioactive molecules, particularly inhibitors of the p38 MAPK pathway, suggests that this compound and its derivatives warrant further biological evaluation. This guide provides a foundational framework for researchers to initiate such studies.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-(3-Bromophenyl)-1,3-oxazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.

Core Compound Data

This compound is a halogenated aromatic heterocyclic compound. Its core data is summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 243455-57-4 | [1][2] |

| Molecular Formula | C₉H₆BrNO | [1][2] |

| Molecular Weight | 224.05 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | Brc1ccc(cc1)-c2cnco2 | [1] |

| InChI Key | GUYZQMXSOVOSIC-UHFFFAOYSA-N | [1] |

Synthesis Methodologies for 5-Aryl-1,3-oxazoles

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, several established methods for the synthesis of 5-aryl-1,3-oxazoles can be adapted. A prominent and versatile method is the Van Leusen oxazole synthesis.

Experimental Protocol: Modified Van Leusen Oxazole Synthesis

This protocol describes a general method for the preparation of 5-(het)aryl oxazoles from substituted (het)aryl methyl alcohols or benzyl bromides.[2]

Materials:

-

Substituted (het)aryl methyl alcohol or benzyl bromide (1.0 equiv)

-

Tosylmethyl isocyanide (TosMIC) (1.2 equiv)[2]

-

Potassium hydroxide (KOH)

-

Propylphosphonic anhydride (T3P®)–DMSO or DMSO

-

Aqueous-alcoholic solvent

Procedure:

-

The substituted (het)aryl methyl alcohol or benzyl bromide is converted to the corresponding aldehyde in situ. This can be achieved through oxidation using propylphosphonic anhydride (T3P®) in DMSO for alcohols, or directly in DMSO for bromides.[2]

-

The resulting aldehyde is then reacted with Tosylmethyl isocyanide (TosMIC).[2]

-

The reaction is carried out in the presence of a base, typically aqueous-alcoholic potassium hydroxide (KOH).[2]

-

The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

-

The crude product is purified by column chromatography on silica gel to yield the 5-(het)aryl oxazole.[2]

Diagram: General Workflow for Van Leusen Oxazole Synthesis

Caption: A generalized workflow for the Van Leusen synthesis of 5-aryl-1,3-oxazoles.

Potential Biological Activities and Applications

The oxazole moiety is a key structural component in many biologically active compounds.[4][6] While research on the specific biological profile of this compound is limited, the broader class of oxazole derivatives has demonstrated a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.

Known Biological Activities of Oxazole Derivatives:

-

Anticancer: Many oxazole-containing compounds have been investigated for their antitumor properties.[4] For instance, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have shown anticancer activity against various cell lines.[7]

-

Antimicrobial: The oxazole nucleus is present in several compounds with antibacterial and antifungal properties.[4][8]

-

Anti-inflammatory: Certain oxazole derivatives have been identified as non-steroidal anti-inflammatory drugs (NSAIDs).[9]

-

Antitubercular: Some pyrazoline derivatives containing a 3-bromophenyl group have been studied for their antitubercular activity.[8]

Diagram: Logical Relationships of Potential Applications

Caption: Potential therapeutic applications based on the structural motifs of the compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is warranted to fully elucidate its specific biological activities and potential as a therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chemmethod.com [chemmethod.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

An In-Depth Technical Guide to 5-(3-Bromophenyl)-1,3-oxazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Bromophenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a proposed synthetic protocol based on established methodologies, and a discussion of the potential biological activities of this class of compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide consolidates information on closely related analogues and general principles applicable to aryl-substituted oxazoles.

Chemical Identity and Structure

The IUPAC name for the compound is This compound . The 1,3-oxazole core is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. In this specific derivative, the 5-position of the oxazole ring is substituted with a 3-bromophenyl group.

Structure:

Molecular Formula: C₉H₆BrNO

CAS Number: 243455-57-4[1]

Canonical SMILES: Brc1cccc(c1)c2cnco2[1]

InChI Key: GUYZQMXSOVOSIC-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 224.05 g/mol | [1] |

| Monoisotopic Mass | 222.9633 g/mol | Calculated |

| Topological Polar Surface Area | 26.9 Ų | Calculated |

| LogP (Predicted) | 2.9 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Spectroscopic Characterization (General):

The characterization of aryl-substituted oxazoles typically relies on standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum of an oxazole derivative will show characteristic signals for the protons on the oxazole ring, typically in the aromatic region (δ 7.0-8.5 ppm), along with signals corresponding to the substituents.[2]

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the oxazole ring and the phenyl substituent.[2]

-

IR Spectroscopy: The infrared spectrum of oxazoles exhibits characteristic absorption bands for C=N stretching, C=C stretching, and ring breathing modes.[2]

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and can provide information about the fragmentation pattern of the molecule.

Synthesis of this compound

The Van Leusen oxazole synthesis is a widely used and efficient method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This approach is highly applicable for the synthesis of this compound.

Proposed Experimental Protocol: Van Leusen Synthesis

This protocol is a generalized procedure based on established Van Leusen reactions for the synthesis of 5-aryl-1,3-oxazoles.[3][5]

Reaction Scheme:

Materials:

-

3-Bromobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Methanol (MeOH) or another suitable solvent

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-bromobenzaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents).

-

To this mixture, add potassium carbonate (2.0 equivalents) in one portion.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Diagram of the Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound via the Van Leusen reaction.

Potential Biological Activity and Applications

While specific biological data for this compound is not currently published, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][6] Derivatives of 1,3-oxazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][6]

Bromophenyl-substituted heterocyclic compounds are also of significant interest in drug discovery, as the bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, studies on other bromophenyl oxazole derivatives have shown notable biological activity.

| Compound | Biological Activity | Reference |

| 4-(4-Bromophenyl)-2-tert-butyloxazole | Antibacterial | [6] |

The presence of the 3-bromophenyl moiety on the oxazole ring in this compound suggests that it could be a valuable candidate for screening in various biological assays, particularly in the context of antimicrobial and anticancer drug discovery. Further research is required to elucidate the specific biological profile of this compound.

Diagram of a Hypothetical Biological Screening Workflow:

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for applications in drug discovery and materials science. While specific experimental data for this molecule is limited, this guide provides a solid foundation for its synthesis and potential biological evaluation based on the well-established chemistry of oxazoles. Further research into the spectroscopic properties, biological activity, and potential signaling pathway interactions of this compound is warranted to fully explore its therapeutic and technological potential.

References

- 1. benchchem.com [benchchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 5-(3-Bromophenyl)-1,3-oxazole: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Profile of a Key Heterocyclic Compound

Abstract

5-(3-Bromophenyl)-1,3-oxazole is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in common laboratory solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and a logical workflow to guide researchers in this process. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary framework to ascertain this critical physicochemical parameter.

Introduction to this compound and its Solubility

The 1,3-oxazole ring is a key structural motif found in numerous biologically active compounds.[1][2] The presence of a bromophenyl substituent on the oxazole core in this compound suggests a molecule with moderate polarity and potential for various intermolecular interactions. Predicting the solubility of such a compound is complex, as it is influenced by factors including the polarity of the solvent, the crystalline structure of the solute, and the temperature and pressure of the system.

Based on the general principle of "like dissolves like," it can be inferred that this compound will exhibit greater solubility in organic solvents than in aqueous solutions. The presence of the polar oxazole ring may impart some solubility in polar aprotic solvents, while the larger, nonpolar bromophenyl group will likely favor solubility in less polar organic solvents.

Predicted and Experimental Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. Therefore, experimental determination is necessary to establish a precise solubility profile. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Pressure (atm) | Solubility (mg/mL) | Observations |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Ethyl Acetate | ||||

| Dichloromethane |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound in a given solvent using the gravimetric method. This method is reliable and relies on creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed collection vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

To ensure no solid particles are transferred, filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed collection vial.

-

-

Solvent Evaporation and Quantification:

-

Record the exact volume of the filtered saturated solution.

-

Place the collection vial in a vacuum oven or desiccator to evaporate the solvent completely.

-

Once the solvent is fully evaporated, weigh the collection vial containing the dried solute.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of filtered solution (mL)

-

-

Replicates:

-

It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability and accuracy of the results.

-

Logical Workflow for Solubility Assessment

The process of determining and utilizing solubility data follows a logical progression, particularly within a research and development context. The following diagram illustrates this workflow.

Caption: A logical workflow for the experimental determination and application of solubility data.

Conclusion

References

Tautomerism of 5-(3-Bromophenyl)-1,3-oxazole: An In-depth Technical Guide

Disclaimer: To date, specific experimental or theoretical studies on the tautomerism of 5-(3-Bromophenyl)-1,3-oxazole are not available in the peer-reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the potential tautomeric forms of this molecule based on the established principles of tautomerism in related heterocyclic compounds. The experimental protocols and quantitative data presented are generalized from studies on analogous structures to serve as a reference for future research in this area.

Introduction to Tautomerism in Heterocyclic Compounds

Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1] This phenomenon is particularly prevalent in heterocyclic compounds, where the migration of a proton can lead to different isomeric forms with distinct chemical and physical properties. For researchers, scientists, and drug development professionals, understanding the tautomeric behavior of a molecule is crucial as different tautomers can exhibit varied biological activities, solubilities, and metabolic stabilities.

The 1,3-oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen atoms, is a common scaffold in many biologically active compounds.[2] While the aromaticity of the oxazole ring generally favors a stable structure, substituents on the ring can introduce the possibility of tautomeric equilibria.

Potential Tautomeric Forms of this compound

For this compound, the most plausible tautomerism would involve the migration of a proton from one of the ring carbon atoms to the nitrogen atom, leading to non-aromatic tautomers. However, due to the inherent stability of the aromatic oxazole ring, these tautomeric forms are expected to be significantly less stable and present in negligible amounts under standard conditions.

A more relevant consideration of tautomerism in oxazole derivatives often arises when substituents capable of keto-enol or imine-enamine tautomerism are present on the ring. In the case of the unsubstituted this compound, significant tautomerism is not anticipated. However, for the purpose of this technical guide, we will explore the hypothetical proton transfer from the C2 position, which is the most acidic proton on the oxazole ring, to the nitrogen atom.

The hypothetical tautomeric equilibrium can be represented as follows:

Caption: Hypothetical tautomeric equilibrium of this compound.

It is important to reiterate that the aromatic form is expected to be overwhelmingly favored.

Experimental Protocols for Studying Tautomerism

The investigation of tautomeric equilibria typically involves a combination of spectroscopic and computational methods. Below are detailed methodologies for key experiments that could be applied to study the tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[3] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.

Objective: To identify and quantify the potential tautomers of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Analyze the spectra for distinct sets of signals that could correspond to different tautomers. Pay close attention to the chemical shifts and coupling constants of the oxazole ring protons.

-

Integrate the signals corresponding to each tautomer to determine their relative populations.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra for the same samples.

-

Look for separate sets of carbon signals, which would provide further evidence for the presence of multiple tautomers.

-

-

Variable Temperature (VT) NMR:

-

For samples showing evidence of multiple tautomers, perform VT-NMR experiments.

-

Changes in the relative intensities of the signals with temperature can provide thermodynamic information about the equilibrium (ΔH° and ΔS°).

-

Coalescence of signals at higher temperatures can be used to determine the rate of interconversion between tautomers.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λ_max) due to differences in their conjugated systems.[5]

Objective: To investigate the tautomeric equilibrium of this compound by observing changes in the UV-Vis absorption spectrum under different solvent conditions.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents (e.g., hexane, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the λ_max for each solvent.

-

A significant shift in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium.

-

By comparing the spectra to those of "locked" analogues (where tautomerism is not possible), the contributions of individual tautomers can be estimated.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[6]

Objective: To computationally determine the relative energies of the potential tautomers of this compound in the gas phase and in solution.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of the potential tautomers.

-

Perform geometry optimizations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6]

-

-

Energy Calculations:

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

To account for solvent effects, perform these calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[6]

-

-

Spectra Prediction:

-

Simulate the NMR and UV-Vis spectra for each tautomer to aid in the assignment of experimental signals.

-

Quantitative Data on Tautomerism in Related Heterocycles

As there is no specific data for this compound, the following table summarizes quantitative data for the tautomerism of related heterocyclic compounds to provide a comparative context.

| Compound | Tautomeric Equilibrium | Method | Solvent | K_T ([enol]/[keto] or similar) | ΔG (kcal/mol) | Reference |

| Edaravone (a pyrazolone derivative) | CH vs. NH tautomer | DFT | Chloroform | - | 3.44 | [7] |

| Edaravone (a pyrazolone derivative) | CH vs. OH tautomer | DFT | Chloroform | - | 6.68 | [7] |

| 5-Amino-1,3,4-oxadiazole-2(3H)-one | Amide vs. Imidic acid | DFT | Gas Phase | - | (Most stable vs. least stable) | [6] |

Logical Workflow for Tautomerism Investigation

The following diagram illustrates a logical workflow for the comprehensive investigation of tautomerism in a novel heterocyclic compound like this compound.

Caption: A logical workflow for the investigation of tautomerism.

Conclusion

While direct experimental evidence for the tautomerism of this compound is currently lacking, the principles of tautomerism in heterocyclic chemistry suggest that the aromatic form is highly favored. The experimental and computational protocols outlined in this guide provide a robust framework for future investigations into the tautomeric behavior of this and related oxazole derivatives. A thorough understanding of the potential tautomeric equilibria is essential for the rational design and development of novel therapeutic agents based on the oxazole scaffold.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jst-ud.vn [jst-ud.vn]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 5-(3-Bromophenyl)-1,3-oxazole for Drug Discovery

For Immediate Release

This whitepaper provides an in-depth technical guide to the predicted physicochemical properties, specifically the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP), of the compound 5-(3-Bromophenyl)-1,3-oxazole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its predicted characteristics, detailed experimental protocols for empirical validation, and a discussion of its potential relevance in signaling pathways.

Predicted Physicochemical Data

The octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are critical parameters in drug discovery, influencing the pharmacokinetic and pharmacodynamic properties of a compound. For this compound, these values have been predicted using computational models.

| Parameter | Predicted Value | Method |

| logP | 3.1 - 3.4 | XlogP |

| pKa (acidic) | Not predicted to be acidic | |

| pKa (basic) | ~1.2 (for the oxazole nitrogen) | Based on the pKb of oxazole (1.17) |

Note: The predicted logP values are based on structurally similar compounds, 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole and 3-(3-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole. The basic pKa is an estimation based on the known pKb of the parent oxazole ring.

Experimental Protocols for pKa and logP Determination

Accurate experimental determination of pKa and logP is crucial for validating computational predictions and for regulatory submissions. The following are standard methodologies for these measurements.

Determination of pKa

The pKa of a compound can be determined by monitoring changes in a physical property as a function of pH.[1]

1. Potentiometric Titration:

This is a highly precise and commonly used method for pKa determination.[2]

-

Principle: A solution of the compound is titrated with a standardized acid or base, and the potential of the solution is measured using a pH electrode. The pKa is the pH at which the compound is 50% ionized.

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

The solution is titrated with a standardized solution of hydrochloric acid or sodium hydroxide.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

-

2. UV-Vis Spectrophotometry:

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[2]

-

Principle: The absorbance of the compound at a specific wavelength is measured at various pH values. The pKa is determined from the sigmoidal curve of absorbance versus pH.[1]

-

Procedure:

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and un-ionized forms have different molar absorptivities is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.[1]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.

-

Principle: The chemical shifts of nuclei adjacent to an ionizable group are sensitive to the protonation state of that group.

-

Procedure:

-

A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O).

-

The pH of the solution is adjusted by adding small amounts of DCl or NaOD.

-

¹H or ¹³C NMR spectra are acquired at a series of pH values.

-

The chemical shifts of relevant protons or carbons are plotted against pH.

-

The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.

-

References

An In-depth Technical Guide to 5-(3-Bromophenyl)-1,3-oxazole for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-bromophenyl)-1,3-oxazole, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to a lack of extensive published data on this specific isomer, this document leverages information on closely related analogues and established synthetic methodologies to offer a detailed resource for researchers. The guide covers commercial availability, physicochemical properties, a proposed synthetic protocol based on the Van Leusen oxazole synthesis, and predicted characterization data. Furthermore, it explores the potential biological significance of the phenyl-oxazole scaffold in drug development and outlines a hypothetical workflow for its biological evaluation. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams.

Introduction

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. Oxazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents, among others. The substitution pattern on the oxazole ring plays a crucial role in determining the pharmacological profile of these compounds. The presence of a bromophenyl moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications, for instance, through cross-coupling reactions. This guide focuses on the meta-substituted isomer, this compound, providing a foundational resource for its synthesis, characterization, and potential exploration in drug discovery programs.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers as a research chemical. The availability and pricing are subject to change, and researchers are advised to consult the suppliers' websites for the most current information.

| Supplier | CAS Number | Purity | Available Quantities |

| Fluorochem | 243455-57-4 | 95% | 5 g, 10 g, 25 g |

| BLD Pharm | 243455-57-4 | ≥95% | Inquire for details |

Note: This information is based on publicly available data and may not be exhaustive.

Physicochemical and Spectroscopic Data

General Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 243455-57-4 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Canonical SMILES | Brc1cccc(c1)-c2cnco2 |

| InChI Key | GUYZQMXSOVOSIC-UHFFFAOYSA-N |

Predicted Spectroscopic Data

The following data are predicted and should be confirmed by experimental analysis upon synthesis or acquisition of the compound.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.90-8.10 (m, 1H, Ar-H), δ 7.60-7.80 (m, 2H, Ar-H), δ 7.30-7.50 (m, 2H, Ar-H + oxazole-H), δ 7.20 (s, 1H, oxazole-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 151.0 (oxazole C2), δ 149.0 (oxazole C5), δ 133.0, 130.5, 130.0, 128.5, 124.0, 123.0 (aromatic C), δ 122.0 (oxazole C4) |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1600, ~1580, ~1470 (C=C and C=N stretching), ~1100 (C-O-C stretching), ~780, ~680 (C-H out-of-plane bending) |

| Mass Spectrometry (EI) | m/z (%): 223/225 ([M]⁺, corresponding to Br isotopes), fragments corresponding to loss of CO, HCN, and Br. |

Synthesis of this compound

The Van Leusen oxazole synthesis is a robust and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This section provides a detailed, proposed experimental protocol for the synthesis of this compound based on this methodology.

Reaction Scheme

Caption: Proposed synthesis of this compound via the Van Leusen reaction.

Experimental Protocol

This protocol is adapted from established procedures for the Van Leusen oxazole synthesis with aromatic aldehydes.

Materials:

-

3-Bromobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol (MeOH)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-bromobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in anhydrous methanol, add anhydrous potassium carbonate (2.0 eq) in one portion.

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of hexane:ethyl acetate, 4:1). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and the data should be compared with the predicted values in Section 3.2.

Potential Applications in Drug Development

While there is no specific biological data available for this compound, the broader class of phenyl-oxazole derivatives has shown significant promise in various therapeutic areas. The oxazole scaffold can act as a bioisostere for other functional groups and can engage in hydrogen bonding and other non

An In-depth Technical Guide to 5-(3-Bromophenyl)-1,3-oxazole: Safety, Handling, and Experimental Considerations

This guide provides comprehensive safety and handling information for 5-(3-Bromophenyl)-1,3-oxazole, targeting researchers, scientists, and professionals in drug development. It includes detailed safety protocols, experimental methodologies, and visualizations to ensure safe and effective use in a laboratory setting.

Safety Data Sheet (SDS) Summary

This section summarizes critical safety information. It is imperative to consult the full Safety Data Sheet from the supplier before handling this compound.

Hazards Identification

The compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 3[1] | H301: Toxic if swallowed[1] |

| Skin Corrosion/Irritation | 2[2][3] | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A[2][3] | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3[2][3] | H335: May cause respiratory irritation[2][3] |

Signal Word: Danger [1]

Pictogram:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]

Physical and Chemical Properties

While specific quantitative data for this compound is limited, data for its isomer, 5-(4-bromophenyl)-1,3-oxazole, provides useful reference points.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrNO | [1][5] |

| Molecular Weight | 224.05 g/mol | [1][5] |

| Appearance | Solid | [1] |

| Boiling Point | 320.7 °C (for 5-(3-Bromophenyl)isoxazole) | [5] |

| Melting Point | 66 °C (for 5-(3-Bromophenyl)isoxazole) | [5] |

| Flash Point | Not applicable |[1] |

Handling and Storage

Proper handling and storage are crucial to minimize risk.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6] Avoid formation of dust and aerosols.[2] Keep away from heat, sparks, and open flames.[4][6] All metal parts of the equipment must be grounded to prevent static discharge.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] Keep refrigerated for long-term storage.[6] Store locked up.[4][8]

Emergency and First-Aid Procedures

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[2]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][4]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting.[7][8]

Accidental Release and Disposal

-

Accidental Release: Evacuate personnel to safe areas.[2] Wear personal protective equipment. Do not let product enter drains.[2] Sweep up and shovel, placing the material in a suitable, closed container for disposal without creating dust.[2]

-

Disposal: Dispose of this material and its container at a licensed professional waste disposal service, in accordance with federal, state, and local regulations.[6]

Experimental Protocols: Representative Synthesis

While a specific protocol for this compound is not detailed in the provided search results, a general synthesis can be adapted from established methods for creating substituted oxazoles. A common route is the Robinson-Gabriel synthesis or variations thereof, which involve the cyclodehydration of 2-acylamino ketones. The following is a representative, multi-step protocol.

Part 1: Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-one This intermediate can be synthesized from 3-bromoacetophenone via α-bromination followed by reaction with an amine source like hexamine (Delepine reaction) or ammonia.

Part 2: Acylation of the Amine The amino ketone intermediate is then acylated. For the parent oxazole ring, this would involve formylation.

-

Dissolve 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride in a suitable solvent (e.g., formic acid).

-

Add a formylating agent, such as acetic anhydride, dropwise at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

Part 3: Cyclodehydration to form the Oxazole Ring

-

Dissolve the resulting N-(2-(3-bromophenyl)-2-oxoethyl)formamide in a dehydrating solvent system, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours, monitoring by TLC.

-

After cooling, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Signaling Pathways

The oxazole ring is a key scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[9][10][11]

While specific biological data for this compound is not available in the search results, a study on the closely related 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs investigated their anticancer activity.[12] That study performed molecular docking against tubulin, a crucial protein for cell division, suggesting that inhibition of tubulin polymerization could be a mechanism of action for these types of compounds.[12] This is a common target for many anticancer agents. The bromophenyl moiety can engage in halogen bonding, potentially enhancing binding affinity to biological targets.

This suggests that a potential area of investigation for this compound would be its effect on cell proliferation and its interaction with proteins like tubulin.

References

- 1. 5-(4-bromophenyl)-1,3-oxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. angenechemical.com [angenechemical.com]

- 3. aksci.com [aksci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. aobchem.com [aobchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. chemmethod.com [chemmethod.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

Initial Biological Screening of 5-(3-Bromophenyl)-1,3-oxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the initial biological screening of a specific class of these compounds: 5-(3-Bromophenyl)-1,3-oxazole derivatives. This document outlines detailed experimental protocols for key in vitro assays, presents quantitative data from representative studies on structurally related compounds to illustrate potential biological activity, and includes visualizations of experimental workflows and potential signaling pathways to guide further research and development. The aim is to furnish researchers and drug development professionals with a foundational understanding and practical methodologies for the preliminary evaluation of this promising class of molecules.

Introduction

Heterocyclic compounds are central to the development of new therapeutic agents, with the 1,3-oxazole ring being a particularly privileged structure.[2][4] Its derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of activities.[1][5] The incorporation of a bromophenyl substituent at the 5-position of the oxazole ring introduces a unique electronic and steric profile that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Bromine, as a halogen, can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to target proteins.

The initial biological screening of novel compounds is a critical step in the drug discovery process. It involves a battery of standardized assays designed to identify and characterize the biological activities of a compound, providing the basis for further optimization and development. This guide focuses on three key areas of biological screening relevant to oxazole derivatives: antimicrobial, anticancer, and anti-inflammatory activities.

Data Presentation: Biological Activities of Oxazole Derivatives

While specific quantitative data for this compound derivatives are not extensively available in the public domain, the following tables summarize representative data for structurally related oxazole and bromophenyl-containing compounds to provide a baseline for expected activities.

Table 1: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

| Oxazole Derivative X | Staphylococcus aureus | - | 21 | Chloramphenicol | - | 31 |

| Oxazole Derivative X | Klebsiella pneumoniae | - | 22 | Chloramphenicol | - | 42 |

| Oxazole Derivative Y | Escherichia coli | - | 20 | Ampicillin | - | 18 |

| Oxazole Derivative Z | Aspergillus niger | - | 18 | Ketoconazole | - | 22 |

| Pyrazoline Derivative 2a-j | Bacillus subtilis | 31.25 | - | - | 7.81 (S. albus) | - |

| Pyrazoline Derivative 2a-j | Escherichia coli | - | - | - | - | - |

| Pyrazoline Derivative 2a-j | Aspergillus niger | - | - | - | - | - |

| Pyrazoline Derivative 2a-j | Candida albicans | - | - | - | - | - |

Data presented for Oxazole Derivatives X, Y, and Z are illustrative and based on generalized findings for oxazole compounds.[6] Data for Pyrazoline derivatives are included due to their synthesis from chalcones which can be related to oxazole synthesis.[7][8]

Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

| Compound ID | Cancer Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) |

| 4e | SNB-75 (CNS Cancer) | - | 41.25 |

| 4i | SNB-75 (CNS Cancer) | - | 38.94 |

| 4i | UO-31 (Renal Cancer) | - | 30.14 |

| 4i | CCRF-CEM (Leukemia) | - | 26.92 |

| 4i | EKVX (Non-Small Cell Lung Cancer) | - | 26.61 |

| 4i | OVCAR-5 (Ovarian Cancer) | - | 23.12 |

| Mean GP of 4i | Across 58 Cell Lines | 97.48 | - |

Data from a study on 1,2,4-triazole analogs which are structurally similar to 1,3-oxazoles and share the 5-(3-Bromophenyl) moiety.[9]

Table 3: Anti-inflammatory Activity of Novel Oxazole Derivatives

| Compound | Time (hours) | % Inhibition of Paw Edema | Standard (Indomethacin) % Inhibition |

| A | 4 | 35.38 | 45.86 |

| A1 | 4 | 28.67 | 45.86 |

| A2 | 4 | - | 45.86 |

Data from a study on novel oxazole derivatives evaluated using the carrageenan-induced rat paw edema model.[10]

Experimental Protocols

This section provides detailed methodologies for the initial biological screening assays.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL)

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Reference antimicrobial agents (e.g., Ampicillin, Chloramphenicol, Ketoconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compounds and reference drugs.

-

Perform two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive controls (microorganism without compound) and negative controls (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of the this compound derivatives in the complete growth medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a no-cell control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

In Vivo Anti-inflammatory Activity

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

Materials:

-

Wistar albino rats

-

1% carrageenan solution in normal saline

-

This compound derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups: control, standard, and test groups (receiving different doses of the oxazole derivatives).

-

Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and a postulated signaling pathway for the anticancer activity of bromophenyl-containing heterocyclic compounds.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Workflow for MTT-based Cytotoxicity Assay.

Caption: Postulated ROS-mediated Apoptotic Pathway.[12]

Conclusion

The initial biological screening of this compound derivatives is a crucial first step in evaluating their therapeutic potential. Based on the broader family of oxazole and bromophenyl-containing compounds, these derivatives are anticipated to exhibit promising antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols detailed in this guide provide a robust framework for conducting these preliminary evaluations. The provided data, while illustrative, highlight the potential potency of this class of compounds. Further investigation into the specific mechanisms of action and structure-activity relationships will be essential for the development of novel and effective therapeutic agents based on the this compound scaffold.

References

- 1. iajps.com [iajps.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. jddtonline.info [jddtonline.info]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The 5-Phenyloxazole Scaffold: A Versatile Framework for Novel Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals

The 5-phenyloxazole motif represents a privileged scaffold in medicinal chemistry, underpinning the structure of a diverse array of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the key biological targets of 5-phenyloxazole derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. This document synthesizes quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Anticancer Activity

Derivatives of the 5-phenyloxazole scaffold have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes, leading to cell cycle arrest and apoptosis.

Quantitative Data: Anticancer Activity

The anticancer potential of 5-phenyloxazole derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives | A549 (Human Lung Carcinoma) | See Table 1a | [1] |

| Phenylpyrazalopyrimidines | Various | Varies | |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | T47D (Breast Cancer) | ~1-10 | [2] |

Table 1a: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells.[1]

| Substituent on Benzylidene Ring | CTC50 (µg/mL) |

| 4-H | 25 |

| 4-Cl | 80 |

| 4-OH | 33 |

| 4-OCH3 | 40 |

| 2-NO2 | 156 |

| 3-NO2 | 179 |

| 4-NO2 | 140 |

| 4-N(CH3)2 | 38 |

Experimental Protocol: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[1][3][4][5]

Workflow for SRB Assay

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Detailed Steps:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat cells with various concentrations of the 5-phenyloxazole derivatives and incubate for a further 48-72 hours.[1][4]

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[3][5]

-

Washing: Wash the plates multiple times with tap water to remove the TCA.[3]

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[1][5]

-

Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.[3][5]

-

Solubilization: Add a Tris-based solution to solubilize the protein-bound dye.[3]

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[3] The amount of bound dye is proportional to the number of viable cells.

Anti-inflammatory Activity

A significant area of investigation for 5-phenyloxazole derivatives is their potential as anti-inflammatory agents. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a critical role in the inflammatory cascade.

Signaling Pathway: COX-2 Inhibition

5-phenyloxazole derivatives can selectively inhibit COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX-2 Signaling Pathway and Inhibition

Caption: Inhibition of the COX-2 signaling pathway.

Quantitative Data: COX-2 Inhibition

The potency of 5-phenyloxazole derivatives as COX-2 inhibitors is quantified by their IC50 values.

| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Thiophene Derivatives | COX-2 | 5.45 | 8.37 | [6] |

| Pyrazole Derivatives | COX-2 | 0.043 - 0.17 | 50.6 - 311.6 | [7] |

| 1,3,4-Oxadiazole Derivatives | COX-2 | 0.48 | 132.83 | [8] |

Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to assess COX-2 inhibitory activity is through a fluorometric or colorimetric assay that measures the enzymatic activity of purified COX-2.[9][10][11][12]

Workflow for COX-2 Inhibition Assay

Caption: Workflow of a COX-2 inhibitor screening assay.

Detailed Steps:

-

Reagent Preparation: Prepare assay buffer, heme cofactor, and dilute the purified human recombinant COX-2 enzyme.[10]

-

Inhibitor Addition: Add various concentrations of the 5-phenyloxazole test compounds to the wells of a microplate.[9]

-

Enzyme Addition: Add the diluted COX-2 enzyme to the wells containing the test compounds.[10]

-

Pre-incubation: Incubate the plate to allow the inhibitors to interact with the enzyme.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[10]

-

Incubation: Incubate for a specific time at a controlled temperature (e.g., 37°C).[10]

-

Reaction Termination: Stop the reaction, often by adding a chemical like stannous chloride.[10]

-

Product Measurement: Quantify the amount of prostaglandin produced, for example, using a fluorometric probe or by LC-MS/MS.[11]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[11]

Antimicrobial Activity

Certain 5-phenyloxazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is typically determined by measuring the minimum inhibitory concentration (MIC).

Quantitative Data: Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Staphylococcus aureus | 12.5 | [13] |

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Pseudomonas aeruginosa | 25 | [13] |

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Candida albicans | 12.5 | [13] |

| (1,4-phenylene)bis(arylsufonylisoxazoles) derivative | Bacillus subtilis | 25 | [14] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[15]

Workflow for Broth Microdilution Assay

Caption: Workflow of the broth microdilution method.

Detailed Steps:

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the 5-phenyloxazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Inoculate Plate: Inoculate each well of the microtiter plate with the microbial suspension.[16]

-

Incubation: Incubate the plate under conditions optimal for the growth of the microorganism.[16]

-

Read Results: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Other Potential Therapeutic Targets

The versatility of the 5-phenyloxazole scaffold extends to other important therapeutic targets, including protein kinases and nuclear receptors.

Protein Kinases

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. The 5-phenyloxazole scaffold can serve as a framework for the design of potent and selective kinase inhibitors. The development of multi-target kinase inhibitors is a promising strategy to overcome drug resistance in cancer therapy.[17]

Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to various stimuli. They are implicated in a wide range of physiological processes and are attractive drug targets for metabolic diseases, inflammation, and cancer. The 5-phenyloxazole scaffold, with its diverse substitution possibilities, presents opportunities for the development of novel modulators of nuclear receptor activity.

Conclusion

The 5-phenyloxazole scaffold is a highly valuable framework in modern drug discovery, demonstrating a broad spectrum of biological activities. Its derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows, provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this versatile chemical entity. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. SRB assay for measuring target cell killing [protocols.io]

- 6. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Van Leusen Synthesis of 5-Aryl-1,3-Oxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of the 1,3-oxazole ring system, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. This reaction allows for the straightforward preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). The synthesis of 5-aryl-1,3-oxazoles is particularly valuable as the aryl moiety offers a key point for structural modification to modulate pharmacological properties.

The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline). Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic 5-aryl-1,3-oxazole.[1][2][3] This methodology is attractive due to its operational simplicity, the ready availability of starting materials, and its broad substrate scope.[4][5]

Reaction Principle

The general transformation involves the reaction of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a suitable base to yield a 5-aryl-1,3-oxazole.

General Reaction Scheme:

Where: Ar = Aryl group, Ts = p-toluenesulfonyl